
Undec-1-EN-9-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-1-EN-9-yne is a chemical compound with the molecular formula C11H18. It is a terminal acetylenic compound, meaning it contains a triple bond at the terminal position of the carbon chain. This compound is of interest due to its unique structure, which includes both an alkene and an alkyne functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-1-EN-9-yne can be synthesized through various methods. One common approach involves the reaction of 1-bromo-9-decene with sodium acetylide in a solvent such as tetrahydrofuran (THF). The reaction typically requires a catalyst, such as copper(I) iodide, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Undec-1-EN-9-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, where the alkyne or alkene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) are used under controlled conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated alkenes or alkynes.
Scientific Research Applications
Undec-1-EN-9-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Undec-1-EN-9-yne involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The alkene group can undergo polymerization or addition reactions, leading to the formation of larger molecules. These interactions are facilitated by the compound’s ability to form stable intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
1-Undecyne: Similar in structure but lacks the alkene group.
Undec-1-EN-9-yne: Contains both alkene and alkyne groups, making it more versatile in reactions.
Hexadec-11-enal: Contains an alkene group but differs in chain length and functional groups.
Uniqueness
This compound is unique due to its dual functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
646057-36-5 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
undec-1-en-9-yne |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,5,7-11H2,2H3 |
InChI Key |
DDAFEBCBGKPJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)-](/img/structure/B12587553.png)
![Spiro[3.6]dec-2-en-1-one, 3-ethoxy-](/img/structure/B12587556.png)
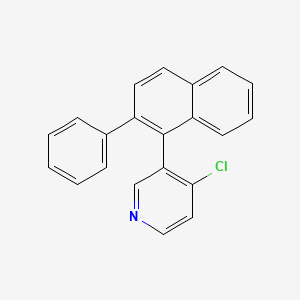
![2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine](/img/structure/B12587567.png)
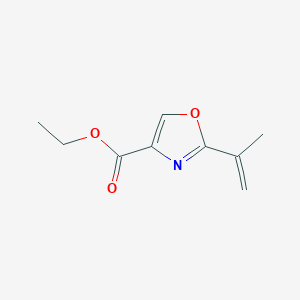
![1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12587584.png)
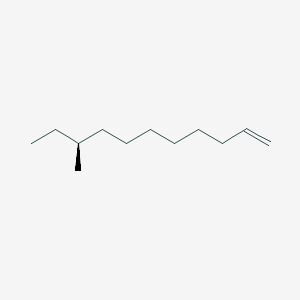

![Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-](/img/structure/B12587603.png)
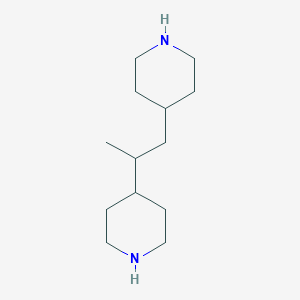
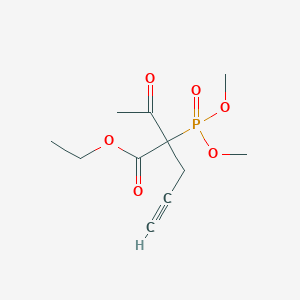
![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)
![5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12587643.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12587645.png)
